1-Benzyl-3-cinnamoyl-2-thiourea
Description
General Overview of Thiourea (B124793) Derivatives in Medicinal and Coordination Chemistry
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block for a diverse range of derivatives that have garnered significant attention in medicinal and coordination chemistry. researchgate.netmdpi.com These compounds are characterized by the thiourea moiety (-NH-C(S)-NH-), which can exist in tautomeric thione and thiol forms. mdpi.com This structural feature, coupled with the presence of nitrogen and sulfur atoms, imparts a remarkable versatility to thiourea derivatives, allowing them to act as potent ligands and biologically active molecules. semanticscholar.orgcapes.gov.br
In the realm of medicinal chemistry , thiourea derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities. semanticscholar.orgresearchgate.netscribd.com These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netmdpi.comnih.gov The biological efficacy of these compounds is often attributed to their ability to interact with various biological targets through hydrogen bonding and coordination with metal ions present in enzymes. capes.gov.brnih.gov Several thiourea-containing compounds are currently in clinical use, highlighting their therapeutic importance. semanticscholar.orgresearchgate.net
In coordination chemistry , thiourea and its derivatives are highly valued as ligands due to their ability to form stable complexes with a wide array of metal ions. researchgate.netnih.gov The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, while the harder nitrogen and, in the case of acyl/aroyl derivatives, oxygen atoms can also participate in coordination. researchgate.net This allows thiourea derivatives to act as monodentate, bidentate, or even bridging ligands, leading to the formation of diverse and structurally interesting metal complexes, including monomers, dimers, polymers, and clusters. researchgate.netrsc.org These coordination compounds are themselves being explored for their potential biological applications, often exhibiting enhanced activity compared to the free ligands. capes.gov.br
Significance of Acyl/Aroyl Thioureas as Versatile Scaffolds in Organic Synthesis and Drug Discovery
N-Acyl/Aroyl thioureas, with the general structure R-C(O)-NH-C(S)-NH-R', represent a particularly important subclass of thiourea derivatives. The introduction of an acyl or aroyl group enhances the acidity of the N-H protons and introduces an additional coordination site (the carbonyl oxygen), expanding their chemical reactivity and potential for interaction with biological targets. conicet.gov.ar
As versatile scaffolds in organic synthesis , acyl/aroyl thioureas are valuable intermediates for the synthesis of various heterocyclic compounds. conicet.gov.ar The presence of multiple reactive sites allows for a range of cyclization reactions, leading to the formation of thiazoles, quinazolines, and other important heterocyclic systems. rsc.orgconicet.gov.ar The most common method for their synthesis involves the reaction of an appropriate amine with an in situ generated acyl isothiocyanate. mdpi.com
In drug discovery , the acyl/aroyl thiourea scaffold is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds. rsc.org These derivatives have demonstrated a broad range of pharmacological effects, including anticancer, anticonvulsant, anti-HIV, antimicrobial, and herbicidal activities. rsc.org Their ability to act as hydrogen bond donors and acceptors, as well as their metal-chelating properties, are key to their biological function. nih.gov The structural flexibility of the acyl/aroyl thiourea backbone allows for systematic modifications to optimize potency and selectivity for specific biological targets, making them attractive candidates for the development of new therapeutic agents. rsc.orgnih.gov
Contextualization of 1-Benzyl-3-cinnamoyl-2-thiourea within the Thiourea Compound Class
This compound , with the chemical formula C₁₇H₁₆N₂OS, is a specific member of the N-acyl/aroyl thiourea class. uni.lu Its structure features a cinnamoyl group attached to one nitrogen of the thiourea core and a benzyl (B1604629) group on the other.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₂OS | uni.lu |
| SMILES | C1=CC=C(C=C1)CNC(=S)NC(=O)/C=C/C2=CC=CC=C2 | uni.lu |
| InChI | InChI=1S/C17H16N2OS/c20-16(12-11-14-7-3-1-4-8-14)19-17(21)18-13-15-9-5-2-6-10-15/h1-12H,13H2,(H2,18,19,20,21)/b12-11+ | uni.lu |
| Compound Name | (E)-N-(benzylcarbamothioyl)-3-phenylprop-2-enamide | uni.lu |
| CAS Number | 78374-90-0 | sigmaaldrich.com |
The cinnamoyl moiety introduces a conjugated system which can influence the electronic properties and potential biological activity of the molecule. The benzyl group provides a non-polar, aromatic substituent.
Despite its well-defined structure, there is a notable lack of specific research findings in the public domain for this compound. Detailed experimental data regarding its synthesis, spectroscopic characterization (such as ¹H-NMR, ¹³C-NMR, and IR), crystal structure, and specific biological activities or coordination chemistry studies have not been extensively reported in readily accessible scientific literature. However, based on the general reactivity of this class of compounds, a plausible synthetic route would involve the reaction of cinnamoyl isothiocyanate with benzylamine (B48309).
Research Objectives and Scope for this compound Studies
Given the rich chemistry and biological potential of N-acyl/aroyl thioureas, studies on this compound could pursue several important objectives.
Proposed Research Objectives:
Synthesis and Characterization: To develop and optimize a synthetic protocol for this compound and to fully characterize the compound using modern spectroscopic and analytical techniques, including single-crystal X-ray diffraction to elucidate its three-dimensional structure and intermolecular interactions.
Coordination Chemistry: To investigate the coordination behavior of this compound with various transition metal ions. This would involve the synthesis and characterization of novel metal complexes and the study of their structural and electronic properties.
Biological Evaluation: To screen this compound and its potential metal complexes for a range of biological activities, such as antimicrobial, anticancer, and enzyme inhibitory properties. The presence of the cinnamoyl group, found in many biologically active natural products, suggests that this compound could exhibit interesting pharmacological effects.
Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogues of this compound with modifications to the cinnamoyl and benzyl groups to establish clear structure-activity relationships. This would provide valuable insights for the design of more potent and selective compounds.
The scope of such studies would be to contribute new knowledge to the field of thiourea chemistry and to explore the potential of this specific compound as a new ligand or therapeutic agent. These investigations would build upon the extensive existing literature on N-acyl/aroyl thioureas and could potentially uncover novel applications for this particular molecular scaffold.
Properties
CAS No. |
78374-90-0 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-N-(benzylcarbamothioyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H16N2OS/c20-16(12-11-14-7-3-1-4-8-14)19-17(21)18-13-15-9-5-2-6-10-15/h1-12H,13H2,(H2,18,19,20,21)/b12-11+ |
InChI Key |
NGODYGDCMXDGFI-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of 1 Benzyl 3 Cinnamoyl 2 Thiourea and Analogues
General Synthetic Routes for Thiourea (B124793) Derivatives
The synthesis of thiourea derivatives can be accomplished through several established chemical pathways. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the creation of a wide array of substituted thioureas.
Reaction of Amines with Isothiocyanates
A primary and widely utilized method for synthesizing N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. mdpi.comresearchgate.net This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.commdpi.com The process is generally efficient and serves as a "click-type" reaction, often providing high yields. nih.govresearchgate.net The reaction's versatility allows for the use of a broad range of amines, including primary and secondary, as well as various isothiocyanates. nih.govresearchgate.net The pH of the reaction medium can be a critical factor; for instance, a more alkaline condition (pH 9-11) typically favors the reaction of an isothiocyanate with an amine to form a thiourea. researchgate.net
This approach is fundamental to the synthesis of N-acylthioureas, where an acyl isothiocyanate is reacted with an amine. nih.govmdpi.com The acyl isothiocyanate itself is often generated in situ from an acid chloride and a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. nih.govmdpi.commdpi.com
Condensation of Amines with Carbon Disulfide and Subsequent Reactions
Alternatively, a one-pot synthesis can be achieved by reacting amines and carbon disulfide, which proceeds through a cascade reaction sequence to form unsymmetrical thioureas in good to excellent yields. rsc.org Researchers have developed protocols using aqueous mediums, which present a more environmentally friendly approach. mdpi.comacs.org For example, a simple condensation between aliphatic primary amines and carbon disulfide in water can efficiently produce various di- and trisubstituted thiourea derivatives. acs.orgorganic-chemistry.org
Mechanochemical Approaches for Thiourea Synthesis
In recent years, mechanochemistry, which involves reactions conducted by grinding or milling solids together, has emerged as a green and highly efficient method for synthesizing thioureas. nih.govbeilstein-journals.org This solvent-free approach often leads to quantitative yields, reduces reaction times, and simplifies product isolation. nih.govresearchgate.net
The click-type reaction between amines and isothiocyanates is well-suited for mechanochemical conditions, with automated ball milling affording desired products quantitatively in as little as 10 minutes. nih.govresearchgate.net This technique has proven effective for a wide range of aromatic and aliphatic amines and isothiocyanates. nih.gov Furthermore, mechanochemistry can be applied to the synthesis of thioureas from amines and carbon disulfide. This process involves the potassium hydroxide-promoted decomposition of the intermediate dithiocarbamate (B8719985) salt, which is formed during milling. nih.gov This solvent-free method is rapid and provides high yields, demonstrating a significant improvement over traditional solution-based reactions that can take up to 24 hours. nih.gov
Targeted Synthesis of 1-Benzyl-3-cinnamoyl-2-thiourea
The specific synthesis of this compound, an N-acylthiourea, follows the general principles outlined above, primarily involving the reaction of an amine with an acyl isothiocyanate.
Precursor Synthesis and Optimization
The synthesis of this compound requires two key precursors: cinnamoyl isothiocyanate and benzylamine (B48309).
Cinnamoyl Isothiocyanate: This crucial intermediate is an acyl isothiocyanate. The standard method for its preparation involves the reaction of cinnamoyl chloride with a thiocyanate salt. nih.govmdpi.commdpi.com The reaction is typically carried out in an anhydrous solvent, such as acetone (B3395972), to prevent hydrolysis of the acid chloride and the resulting isothiocyanate. nih.govmdpi.com
Reaction: Cinnamoyl chloride + KSCN (or NH₄SCN) → Cinnamoyl isothiocyanate + KCl (or NH₄Cl)
The cinnamoyl isothiocyanate is highly reactive and is generally used immediately in the subsequent step without isolation (in situ generation). nih.gov
Benzylamine: This is a commercially available primary amine and is the second precursor required for the synthesis. arkat-usa.orgresearchgate.net
Reaction Conditions and Yield Optimization
The final step in the synthesis is the nucleophilic addition of benzylamine to the in situ generated cinnamoyl isothiocyanate.
Reaction: Cinnamoyl isothiocyanate + Benzylamine → this compound
The reaction is typically performed in the same pot where the isothiocyanate was generated. nih.gov After the formation of the isothiocyanate is complete, a solution of benzylamine in the same solvent (e.g., acetone) is added to the cooled reaction mixture. nih.gov
Several factors can be optimized to improve the yield and purity of the final product. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to significantly improve the yield of N-acylthiourea derivatives. nih.gov For instance, in a similar synthesis, the yield was improved from 41% to 76% with the addition of TBAB. nih.govmdpi.com Temperature control is also important; the initial formation of the isothiocyanate is often conducted under reflux, while the subsequent reaction with the amine is typically done at room temperature. nih.gov
Below is a table summarizing typical reaction parameters that can be optimized for the synthesis of N-acylthioureas.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetone | Prevents hydrolysis of reactive intermediates. nih.govmdpi.com |
| Thiocyanate Salt | KSCN or NH₄SCN | Common sources for the thiocyanate ion. mdpi.commdpi.com |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Acts as a phase-transfer catalyst to improve reaction efficiency and yield. nih.gov |
| Temperature | Reflux for isothiocyanate formation, then room temperature for amine addition | Optimizes the rate of each reaction step while minimizing side reactions. nih.gov |
| Reaction Time | Typically a few hours | Monitored by techniques like Thin Layer Chromatography (TLC) to ensure completion. nih.gov |
By carefully controlling these parameters, the synthesis of this compound can be achieved with good yield and high purity. nih.gov
Synthesis of Structurally Modified this compound Analogues and Derivatives
The modular nature of the primary synthetic route for N-acylthioureas facilitates the creation of a diverse library of analogues. By systematically substituting the starting materials—specifically the amine and the acyl chloride—researchers can introduce a wide range of functional groups and structural variations to the benzyl (B1604629) and cinnamoyl moieties of the target compound.
Structural modification of the benzyl portion of this compound is typically achieved by employing different substituted benzylamines in the final condensation step of the synthesis. The general strategy involves first preparing cinnamoyl isothiocyanate from cinnamoyl chloride and a thiocyanate salt (such as ammonium or potassium thiocyanate). This intermediate is then reacted in situ with a selected substituted benzylamine to yield the desired N-(substituted-benzyl)-N'-cinnamoyl-thiourea analogue.
Table 1: Examples of Benzylamines for Synthesizing Analogues
| Starting Benzylamine | Resulting Analogue |
| 4-Methylbenzylamine | 1-(4-Methylbenzyl)-3-cinnamoyl-2-thiourea |
| 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-3-cinnamoyl-2-thiourea |
| 4-Chlorobenzylamine | 1-(4-Chlorobenzyl)-3-cinnamoyl-2-thiourea |
| 4-Nitrobenzylamine | 1-(4-Nitrobenzyl)-3-cinnamoyl-2-thiourea |
| 2,4-Dichlorobenzylamine | 1-(2,4-Dichlorobenzyl)-3-cinnamoyl-2-thiourea |
Modifications to the cinnamoyl moiety follow a complementary strategy. In this case, benzylamine is used as the constant reactant, while the acyl group is varied. The synthesis begins with a substituted cinnamic acid, which is first converted to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. This substituted cinnamoyl chloride is then reacted with a thiocyanate salt to form the corresponding substituted cinnamoyl isothiocyanate. Finally, condensation with benzylamine affords the target analogue.
This methodology permits the exploration of derivatives with different substitution patterns on the phenyl ring of the cinnamoyl group. Furthermore, the core acyl group itself can be replaced entirely to create structurally related compounds, such as furoyl or sulfonyl thioureas, which have been synthesized by reacting the appropriate acyl or sulfonyl isothiocyanate with an amine. nih.govresearchgate.netresearchgate.net The synthesis of thiourea derivatives from benzoic acid, which is converted to its acyl chloride and then to an isothiocyanate intermediate, provides a well-established procedural basis. researchgate.net
Table 2: Examples of Acid Chlorides for Modifying the Cinnamoyl Moiety
| Starting Acid Chloride | Resulting Analogue |
| 4-Methoxycinnamoyl chloride | 1-Benzyl-3-(4-methoxycinnamoyl)-2-thiourea |
| 4-Chlorocinnamoyl chloride | 1-Benzyl-3-(4-chlorocinnamoyl)-2-thiourea |
| 4-Nitrocinnamoyl chloride | 1-Benzyl-3-(4-nitrocinnamoyl)-2-thiourea |
| 3,4-Dimethoxycinnamoyl chloride | 1-Benzyl-3-(3,4-dimethoxycinnamoyl)-2-thiourea |
| 2-Furoyl chloride | 1-Benzyl-3-(2-furoyl)-2-thiourea researchgate.netresearchgate.net |
The synthesis of bis-thiourea analogues involves creating molecules where two thiourea units are connected by a linker. A common and effective method is the condensation reaction between an isothiocyanate and a diamine. researchgate.net To derive bis-thiourea analogues related to this compound, cinnamoyl isothiocyanate can be reacted with a suitable diamine. In this reaction, both amino groups of the diamine react with two equivalents of the isothiocyanate, forming a symmetrical bis-thiourea compound bridged by the diamine's hydrocarbon chain.
The length and nature of the diamine linker can be varied to control the spacing and flexibility between the two cinnamoyl-thiourea moieties. This approach has been successfully used to synthesize various bis(N-benzoylthioureido) compounds by reacting benzoyl isothiocyanate with aromatic diamines like 1,2-, 1,3-, and 1,4-phenylenediamine in dry acetone. researchgate.netresearchgate.net This same principle can be directly applied using cinnamoyl isothiocyanate to produce the corresponding bis-cinnamoyl-thiourea analogues.
Table 3: Examples of Diamine Linkers for Synthesizing Bis-thiourea Analogues
| Diamine Linker | Resulting Bis-thiourea Analogue Structure |
| Ethylenediamine | 1,2-Ethanediyl-bis(3-cinnamoyl-2-thiourea) |
| 1,4-Diaminobutane | 1,4-Butanediyl-bis(3-cinnamoyl-2-thiourea) |
| 1,6-Diaminohexane | 1,6-Hexanediyl-bis(3-cinnamoyl-2-thiourea) |
| 1,4-Phenylenediamine | 1,4-Phenylene-bis(3-cinnamoyl-2-thiourea) |
Green Chemistry Approaches in Thiourea Synthesis
Recent advancements in chemical synthesis have emphasized the development of environmentally benign methodologies, and the synthesis of thioureas is no exception. mdpi.com Green chemistry principles aim to reduce or eliminate the use of hazardous substances by focusing on alternative solvents, catalysts, and reaction conditions. derpharmachemica.com
Several green approaches have been successfully applied to thiourea synthesis. One notable strategy is the replacement of volatile and hazardous organic solvents with greener alternatives. nih.gov Water has been effectively used as a green solvent for the synthesis of certain thiourea derivatives, offering advantages in terms of cost, safety, and environmental impact. derpharmachemica.com Another innovative approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride. rsc.org This system can act as both the reaction medium and a reusable catalyst, leading to high yields and allowing for multiple reaction cycles with no significant loss in activity. rsc.orgrsc.org Cyrene, a biodegradable solvent derived from cellulose, has also been presented as a viable green alternative to traditional solvents like THF in thiourea synthesis. nih.gov
Furthermore, the development of efficient one-pot processes represents another key aspect of green chemistry in this field. nih.gov These procedures, which combine multiple synthetic steps into a single operation without isolating intermediates, reduce solvent usage, reaction time, and waste generation. arkat-usa.org Utilizing thiourea itself as a biocompatible thiocarbonyl source in the presence of a recoverable catalyst is another green method that has been developed for preparing N-monosubstituted thioureas. rsc.org
Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3 Cinnamoyl 2 Thiourea
Spectroscopic Techniques for Structural Elucidation
The molecular structure of 1-Benzyl-3-cinnamoyl-2-thiourea is elucidated through a variety of advanced spectroscopic methods. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic properties.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
N-H Stretching: The N-H groups of the thiourea (B124793) moiety are expected to show stretching vibrations in the region of 3100-3400 cm⁻¹. The presence of multiple bands in this region can suggest different environments for the N-H groups, possibly due to intermolecular hydrogen bonding. ekb.egiosrjournals.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group is expected just below 3000 cm⁻¹ (around 2922 cm⁻¹). ekb.eg
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the cinnamoyl moiety is expected in the range of 1630-1680 cm⁻¹. ekb.eg
C=S Stretching: The thiocarbonyl group stretching vibration is weaker than the C=O stretch and is typically observed in the 1088-1200 cm⁻¹ region. ekb.egiosrjournals.org
C-N Stretching: Vibrations associated with the C-N bonds of the thiourea core are expected in the 1300-1400 cm⁻¹ range. esisresearch.org
C=C Stretching: The stretching vibration of the C=C double bond in the cinnamoyl group and the aromatic rings would appear in the 1450-1650 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | ~3060 |
| C-H (Aliphatic) | Stretching | ~2926 |
| C=O | Stretching | 1633 - 1680 |
| C=C (Alkene & Aromatic) | Stretching | 1450 - 1650 |
| C-N | Stretching | 1330 - 1260 |
| C=S | Stretching | 1088 - 1165 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The chromophores in this compound, which include the benzene (B151609) rings, the cinnamoyl group (conjugated system), the carbonyl group, and the thiocarbonyl group, give rise to characteristic absorption bands.
The expected electronic transitions are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. slideshare.netyoutube.com They are typically high-intensity absorptions. The conjugated system formed by the phenyl ring and the α,β-unsaturated carbonyl group of the cinnamoyl moiety is expected to show strong π → π* transitions in the UV region, likely between 200-300 nm. libretexts.org The benzene rings also contribute to absorptions in this region.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and sulfur atoms, to a π* antibonding orbital. slideshare.netyoutube.com These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. The C=O and C=S groups in the molecule are expected to exhibit n → π* transitions, likely appearing as shoulders on the main absorption bands or as weak bands in the 300-400 nm region.
Studies on similar molecules, such as 1-benzyl-3-furoyl-1-phenylthiourea, have utilized UV-Vis spectroscopy to analyze these electronic transitions, often supported by theoretical calculations. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-ESI-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₁₇H₁₆N₂OS), the monoisotopic mass is 296.09833 Da. uni.lu In HR-ESI-MS, the compound would typically be observed as protonated or sodiated adducts in positive ion mode, or as a deprotonated species in negative ion mode.
Interactive Data Table: Predicted HR-ESI-MS Data
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 297.10561 |
| [M+Na]⁺ | 319.08755 |
| [M+K]⁺ | 335.06149 |
| [M-H]⁻ | 295.09105 |
Source: PubChemLite uni.lu
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. In its ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it would be EPR-silent and would not be expected to produce an EPR spectrum. The technique would only become relevant if the compound were to be oxidized or reduced to form a radical ion, or if it were to form a complex with a paramagnetic metal.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, key expected Raman signals would include:
Symmetric vibrations of the phenyl rings.
C=S stretching vibration: This bond is often highly polarizable and can give a strong Raman signal.
C=C stretching vibrations of the cinnamoyl group and the aromatic rings.
CH₂ scissoring and wagging modes: These vibrations of the benzyl (B1604629) group are also Raman active. esisresearch.org
Studies on structurally related compounds have successfully used FT-Raman spectroscopy to identify and assign these vibrational modes, often in conjunction with theoretical calculations to support the assignments. esisresearch.orgrsc.org
Single-Crystal X-ray Diffraction Analysis
Crystal System and Space Group Determination
The initial step in a single-crystal X-ray diffraction study is the determination of the crystal system and space group. Based on studies of similar acylthiourea derivatives, it is common for these types of compounds to crystallize in centrosymmetric space groups within the monoclinic or triclinic crystal systems. For instance, the related compound 1-Benzyl-3-(2-furoyl)thiourea crystallizes in the tetragonal space group P4₁2₁2. researchgate.net Another derivative, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, was found to crystallize in the monoclinic space group P2₁/n. nih.gov A full analysis of this compound would precisely define its crystal system and space group.
Unit Cell Parameters and Volume
The unit cell is the fundamental repeating unit of a crystal lattice. X-ray diffraction analysis would determine the dimensions of this cell (the lattice parameters a, b, and c, and the angles α, β, and γ between them), as well as its volume. These parameters are unique to the crystalline form of the compound. For illustrative purposes, the unit cell parameters for a related thiourea derivative are presented in the table below.
| Parameter | Illustrative Value for a Related Thiourea Derivative researchgate.net |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.5537 (3) |
| b (Å) | 10.5247 (5) |
| c (Å) | 11.3403 (5) |
| α (°) | 113.682 (1) |
| β (°) | 92.969 (2) |
| γ (°) | 106.610 (2) |
| Volume (ų) | 673.96 (5) |
| Z | 2 |
Molecular Conformation and Torsional Angles
The conformation of the this compound molecule would be defined by the torsional angles between its constituent parts: the benzyl group, the thiourea moiety, and the cinnamoyl group. In many acylthiourea derivatives, the thiourea backbone adopts a specific conformation to facilitate intramolecular hydrogen bonding. nih.gov The planarity of the cinnamoyl group and the orientation of the benzyl ring relative to the thiourea core are key structural features. For example, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the phenyl and benzothiazolyl groups are twisted with respect to each other. nih.gov A detailed analysis would provide the specific torsional angles for this compound, defining the spatial relationship between the phenyl rings and the central thiourea fragment.
Intramolecular Hydrogen Bonding Interactions (N-H…O, N-H…S)
Acylthiourea derivatives commonly exhibit intramolecular hydrogen bonds, which play a crucial role in stabilizing the molecular conformation. A frequently observed interaction is an N-H···O hydrogen bond between the amide proton and the carbonyl oxygen of the cinnamoyl group, forming a pseudo-six-membered ring. nih.govresearchgate.net This interaction contributes to the planarity of the acylthiourea moiety. Depending on the conformation, an N-H···S interaction might also be possible, though less common. The geometric parameters of these bonds, such as the donor-acceptor distance and the bond angle, would be precisely determined.
Intermolecular Hydrogen Bonding and Crystal Packing (N-H…S, C-H…O)
In the solid state, molecules of this compound would be expected to pack in a specific arrangement stabilized by a network of intermolecular hydrogen bonds. Common interactions for this class of compounds include N-H···S hydrogen bonds, where the thioamide proton of one molecule interacts with the sulfur atom of a neighboring molecule. researchgate.net Additionally, weaker C-H···O and C-H···S interactions involving the aromatic and methylene protons can further stabilize the crystal packing. researchgate.netresearchgate.net These interactions link the individual molecules into larger assemblies.
Tautomeric Equilibrium Analysis (Thione-Thiol Forms)
The potential for tautomerism is a fundamental characteristic of the this compound molecule, which can theoretically exist in equilibrium between a thione and a thiol form. This phenomenon is centered around the migration of a proton from the nitrogen atom adjacent to the thiocarbonyl group to the sulfur atom, resulting in the conversion of the C=S double bond to a C-S single bond and the formation of a thiol (S-H) group.
The thione form, with its C=S double bond, is generally understood to be the more stable and therefore predominant tautomer in most acylthiourea derivatives under standard conditions. This stability is often attributed to the formation of a stable six-membered pseudo-ring through intramolecular hydrogen bonding between the N-H proton and the oxygen atom of the cinnamoyl group. researchgate.netresearchgate.net This intramolecular interaction significantly stabilizes the planar conformation of the molecule.
In contrast, the thiol form, characterized by a C=N double bond and an S-H single bond, is typically less stable. The existence and concentration of the thiol tautomer can be influenced by factors such as the solvent's polarity and pH. nih.gov
Detailed Research Findings
While specific experimental studies exclusively focused on the tautomeric equilibrium of this compound are not extensively available in the reviewed literature, analysis of related acylthiourea structures provides significant insights into the expected behavior of this compound.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for investigating thione-thiol tautomerism. In the case of this compound, the thione form is expected to exhibit distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In the ¹H NMR spectrum, the presence of two distinct signals for the N-H protons would be a key indicator of the thione form. These protons reside in different chemical environments, one being adjacent to the benzyl group and the other to the cinnamoyl group, with the latter often being deshielded due to the intramolecular hydrogen bond. The thiol form, if present, would exhibit a characteristic S-H proton signal.
Infrared (IR) Spectroscopy:
The IR spectrum of the thione tautomer is expected to show characteristic absorption bands corresponding to the N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹. Furthermore, a strong band associated with the C=S stretching vibration would be anticipated around 1100-1200 cm⁻¹. The presence of the thiol form would be indicated by the appearance of an S-H stretching band, usually in the region of 2550-2600 cm⁻¹, and a C=N stretching band around 1600-1650 cm⁻¹.
Computational studies on similar thiourea derivatives have consistently shown that the thione tautomer is energetically more favorable than the thiol tautomer. researchgate.netnih.gov These theoretical calculations, often employing Density Functional Theory (DFT), support the experimental observations that the equilibrium lies heavily in favor of the thione form. For instance, studies on other N-acylthioureas have demonstrated a significant energy barrier for the proton transfer from nitrogen to sulfur, further confirming the predominance of the thione structure. researchgate.net
Based on the analysis of analogous compounds, the tautomeric equilibrium for this compound is overwhelmingly shifted towards the thione form.
Data Tables
The following tables summarize the expected spectroscopic data for the thione and thiol tautomers of this compound, based on findings from related structures.
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for Tautomeric Forms
| Proton | Thione Form (Expected) | Thiol Form (Expected) |
| N¹-H | ~11-12 | - |
| N³-H | ~9-10 | - |
| S-H | - | ~3-4 |
| -CH=CH- | ~6.5-7.8 | ~6.5-7.8 |
| Aromatic-H | ~7.2-7.9 | ~7.2-7.9 |
| Benzyl-CH₂ | ~4.5-5.5 | ~4.5-5.5 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The data is extrapolated from studies on similar acylthiourea compounds.
Table 2: Expected IR Absorption Frequencies (cm⁻¹) for Tautomeric Forms
| Vibrational Mode | Thione Form (Expected) | Thiol Form (Expected) |
| N-H Stretch | 3100-3400 | - |
| S-H Stretch | - | 2550-2600 |
| C=O Stretch | ~1650-1700 | ~1650-1700 |
| C=N Stretch | - | ~1600-1650 |
| C=S Stretch | ~1100-1200 | - |
Note: The frequencies are approximate and based on data from analogous compounds.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 3 Cinnamoyl 2 Thiourea
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost to predict molecular properties. It is widely used to study thiourea (B124793) derivatives, offering detailed information about their electronic structure and reactivity.
Geometry Optimization and Electronic Structure Elucidation
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the ground-state molecular structure. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.
For thiourea derivatives, studies on analogous compounds reveal that the thiourea core can adopt different conformations, often stabilized by intramolecular hydrogen bonds. For instance, in related acylthiourea compounds, an intramolecular hydrogen bond frequently forms between the N-H group and the carbonyl oxygen (C=O), creating a stable six-membered ring. The optimized geometry of 1-Benzyl-3-cinnamoyl-2-thiourea would likely exhibit a planar cinnamoyl group and specific orientations of the benzyl (B1604629) and phenyl rings. The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational method.
Table 1: Representative Geometric Parameters from DFT Calculations for a Related Thiourea Derivative. (Note: Data is illustrative, based on published values for analogous compounds like 1-benzyl-3-(2-furoyl)thiourea to show typical results from geometry optimization.)
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=S | ~1.68 |
| Bond Length | C=O | ~1.25 |
| Bond Length | C-N (Thiourea) | ~1.37 - 1.40 |
| Bond Length | N-H | ~1.01 |
| Hydrogen Bond | N-H···O | ~2.00 |
Data sourced from studies on similar acylthiourea structures.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive behavior of a molecule. It visualizes the charge distribution around the molecule, identifying regions that are prone to electrophilic or nucleophilic attack. In an MEP map, different potential values are represented by colors:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP analysis is expected to show the most negative potential (red) localized around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the thiourea moiety. These sites represent the primary centers for electrophilic interactions. Conversely, the most positive potential (blue) would be found around the hydrogen atoms bonded to nitrogen (N-H), making them the principal sites for nucleophilic attack. This analysis provides a clear visual guide to the molecule's chemical reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are fundamental to understanding electronic transitions and charge transfer processes within a molecule.
HOMO: Acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: Acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy for electronic excitation. DFT calculations can precisely determine these energy values. In thiourea derivatives, the HOMO is often distributed over the thiourea sulfur atom and the aromatic rings, while the LUMO is typically localized on the acyl group and the C=S bond. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule upon electronic excitation.
Table 2: Representative Frontier Molecular Orbital Energies for a Thiourea Analogue. (Note: Data is illustrative, based on published values for analogous compounds to demonstrate typical FMO analysis results.)
| Parameter | Energy (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
Data sourced from a study on a Schiff base containing a related structural moiety.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by studying electron delocalization between filled (donor) and empty (acceptor) orbitals. This method quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, which are key to understanding intramolecular stability.
For this compound, significant interactions would be expected between:
The lone pair electrons on the oxygen and sulfur atoms (donors).
The antibonding orbitals (π*) of the carbonyl (C=O) and thiocarbonyl (C=S) groups (acceptors).
The π orbitals of the phenyl and cinnamoyl groups.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or nucleic acid. For thiourea derivatives, which are known for a wide range of biological activities, docking studies are essential for identifying potential therapeutic targets and understanding the molecular basis of their action.
Ligand-Protein Interaction Profiling and Binding Energy Calculation
In a molecular docking study, this compound would be treated as a flexible ligand, and its interactions with the active site of a target protein would be systematically explored. The process generates multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol or a docking score). A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein complex.
The analysis of the best-ranked pose reveals the specific interactions that stabilize the complex, such as:
Hydrogen bonds: Typically formed between the N-H, C=O, and C=S groups of the ligand and polar residues in the protein's active site.
Hydrophobic interactions: Involving the benzyl and phenyl rings of the ligand and nonpolar residues of the protein.
π-π stacking: Between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Studies on similar thiourea derivatives have shown potent inhibitory activity against various enzymes, such as checkpoint kinase 1, with docking simulations revealing key interactions that drive this activity. The binding energy calculations help in comparing the potential efficacy of different derivatives and in rationally designing new compounds with improved binding.
Table 3: Representative Molecular Docking Results for a Thiourea Analogue against a Protein Target. (Note: Data is illustrative, based on published findings for N-(phenylcarbamothioyl)-4-chloro-benzamide docked into Checkpoint Kinase 1 to demonstrate typical docking results.)
| Ligand | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (PDB: 2YWP) | -67.19 | (Information not specified in source) |
| Hydroxyurea (Reference) | Checkpoint Kinase 1 (PDB: 2YWP) | (Lower affinity than test compound) | (Information not specified in source) |
Data sourced from a study on a related benzoylthiourea (B1224501) derivative.
Identification of Key Binding Pockets and Residues
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the identification of the binding pocket and the specific amino acid residues that are crucial for forming a stable complex.
In silico studies on a closely related analog, 1-(3-[3-(substituted phenyl) prop-2-enoyl) phenyl thiourea, analyzed its binding affinity against several anti-inflammatory receptors. biotech-asia.org The investigation aimed to identify the most promising biological target by docking the ligand against Secretory Phospholipase A2 (sPLA2-X), Cyclooxygenase-2 (COX-2), Interleukin-1 Receptor-associated Kinase 4 (IRAK4), Tumor Necrosis Factor (TNF-alpha), and Inducible Nitric Oxide Synthase (iNOS). biotech-asia.org The results revealed that the compound exhibited the best binding affinity for the Secretory Phospholipase A2 (sPLA2-X) receptor, suggesting it as a significant potential target for the compound's anti-inflammatory activity. biotech-asia.org
While the specific residues for the sPLA2-X interaction are not detailed in the referenced summary, studies on other thiourea derivatives provide excellent examples of the types of interactions that stabilize ligand-receptor complexes. For instance, in the molecular modeling of an N-benzyl thiourea derivative acting as a TRPV1 antagonist, the molecule was found to fit well into a binding site located at the interface of two monomers. nih.gov The analysis identified key hydrogen bonds and hydrophobic interactions. Specifically, the sulfur atom of the thiourea group formed a hydrogen bond with the amino acid residue Tyr511, while other parts of the molecule interacted with Ser512 and Gly558. nih.gov These types of interactions—hydrogen bonds and hydrophobic contacts—are fundamental to the stable binding of thiourea compounds within the active sites of their target proteins.
Table 1: Summary of Molecular Docking Interactions for Thiourea Analogs
| Compound/Analog | Target Protein | Key Interacting Residues | Type of Interaction |
| 1-(3-[3-(substituted phenyl) prop-2-enoyl) phenyl thiourea | Secretory Phospholipase A2 (sPLA2-X) | Not specified in abstract; identified as best target. biotech-asia.org | Not specified |
| N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea | Transient Receptor Potential Vanilloid 1 (rTRPV1) | Tyr511, Ser512, Gly558. nih.gov | Hydrogen Bonding. nih.gov |
Molecular Dynamics (MD) Simulations
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. This powerful technique provides a more dynamic and realistic view of the ligand-target complex, assessing its stability and behavior in a simulated physiological environment.
Ligand-Target Stability and Conformational Dynamics
MD simulations are critical for validating the stability of a docked ligand-receptor complex. nih.gov In the computational study of the 1-(3-[3-(substituted phenyl) prop-2-enoyl) phenyl thiourea analog, the docked complex with the sPLA2-X receptor underwent MD simulations. The results indicated that the ligand-receptor complex demonstrated good stability throughout the simulation period. biotech-asia.org This stability is a positive indicator that the compound can maintain its binding orientation and interactions within the target's active site, which is a prerequisite for sustained biological activity.
In MD studies of other thiourea derivatives, stability is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds. nih.gov For example, simulations of a different thiourea derivative targeting the checkpoint kinase 1 receptor showed it exhibited better bond stability compared to the reference drug hydroxyurea. jppres.com These analyses reveal how the ligand's conformation might change and how flexible the protein's active site is upon binding, providing a detailed picture of the dynamic nature of the interaction. nih.govjppres.com
Solvent Effects and Binding Mechanism Refinement
The inclusion of explicit solvent molecules, typically water, in MD simulations is crucial for accurately modeling the cellular environment. The solvent can play a significant role in mediating ligand-receptor interactions, either by forming water-bridged hydrogen bonds or by influencing the hydrophobic effects that often drive binding. Analyzing these solvent effects helps to refine the understanding of the binding mechanism, moving from a static "lock-and-key" model to a more dynamic and accurate representation of the molecular recognition process. While the abstracts of studies on this compound analogs confirm the use of MD simulations biotech-asia.orgnih.gov, a detailed analysis of the explicit solvent effects on the binding mechanism is not prominently featured. However, this level of analysis is a standard part of comprehensive MD studies and provides deeper insight into the thermodynamics and kinetics of binding.
Pharmacokinetic and Drug-Likeness Prediction (ADMET in silico assessment)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction is a cost-effective first step to identify potential liabilities. nih.gov
For the analog 1-(3-[3-(substituted phenyl) prop-2-enoyl) phenyl thiourea, ADMET and drug-likeness properties were predicted using the Swiss-ADME and Pre-ADMET web servers. biotech-asia.org The analysis yielded positive results, suggesting the compound has a favorable pharmacokinetic profile. Key findings indicated good gastric retention and strong plasma protein binding capabilities, with few predicted toxicities. biotech-asia.org
Generally, the in silico evaluation of thiourea derivatives involves checking for compliance with established drug-likeness rules, such as Lipinski's Rule of Five. researchgate.net These rules predict poor absorption or permeation if a molecule has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500 g/mol , or a LogP value greater than 5. researchgate.net Other predicted parameters for thiourea compounds often include oral bioavailability, blood-brain barrier (BBB) penetration, and potential inhibition of key metabolic enzymes like Cytochrome P450 (CYP) isoforms. jppres.comnih.gov For instance, a study on N-(phenylcarbamothioyl)-4-chloro-benzamide predicted good gastrointestinal absorption, no BBB penetration, and no hepatotoxicity. jppres.com
Table 2: Predicted ADMET and Drug-Likeness Properties for Thiourea Analogs
| Property | Predicted Outcome for Analogs | Significance |
| Absorption | Good gastric retention/absorption. biotech-asia.orgjppres.com | Indicates potential for oral bioavailability. |
| Distribution | Good plasma protein binding. biotech-asia.org No Blood-Brain Barrier (BBB) penetration. jppres.com | Affects the amount of free drug available to act on the target. |
| Metabolism | Often assessed for CYP enzyme inhibition. nih.gov | Predicts potential for drug-drug interactions. |
| Excretion | Half-life predicted to be around 3 hours for one analog. jppres.com | Influences dosing frequency. |
| Toxicity | Very few predicted toxicities; no hepatotoxicity for one analog. biotech-asia.orgjppres.com | Early assessment of safety profile. |
| Drug-Likeness | Generally favorable, evaluated against rules like Lipinski's. researchgate.net | Helps to prioritize compounds with drug-like physicochemical properties. |
Coordination Chemistry of 1 Benzyl 3 Cinnamoyl 2 Thiourea and Its Metal Complexes
Thiourea (B124793) Derivatives as Versatile Ligands: Historical Context and Current Trends
Thiourea and its derivatives have long been recognized as exceptionally versatile ligands in coordination chemistry. mdpi.comksu.edu.tr Their importance is rooted in the presence of multiple donor sites—sulfur, nitrogen, and, in the case of acylthioureas, oxygen—which allows them to form stable complexes with a vast array of transition metals. researchgate.netnih.gov Historically, the strong affinity of the soft sulfur donor for soft metal ions was a primary focus of study. However, the field has evolved significantly, with research now exploring the nuanced coordination behavior driven by the substituents on the thiourea nitrogen atoms. ksu.edu.tr
The ability to easily modify these nitrogen substituents allows for the synthesis of purpose-built ligands with tailored electronic and steric properties. ksu.edu.tr This has led to a surge of interest in functionalized thioureas, particularly acylthioureas, which incorporate a carbonyl group. tandfonline.comconicet.gov.ar These ligands are not only of academic interest but also have extensive applications in fields such as catalysis, materials science, and the development of new therapeutic agents. mdpi.comtandfonline.com
Current trends indicate a growing focus on the design of polydentate thiourea-based ligands that can form highly stable chelate rings with metal ions. mdpi.com Researchers are actively exploring how factors like intramolecular hydrogen bonding and the electronic nature of substituents influence the coordination mode and the properties of the resulting metal complexes. conicet.gov.arnih.gov The coordination chemistry of thioureas is a dynamic field, continually expanding as new derivatives and their complexes are synthesized and characterized, revealing novel structural motifs and applications. tandfonline.commdpi.com
Chelation Behavior of 1-Benzyl-3-cinnamoyl-2-thiourea
The chelation behavior of this compound is dictated by the spatial arrangement of its potential donor atoms and its ability to exist in different ionic forms upon coordination.
Donor Atoms and Potential Coordination Sites (S, O, N)
This compound is a multifunctional ligand possessing three types of potential donor atoms: the thiocarbonyl sulfur atom, the carbonyl oxygen atom, and the two nitrogen atoms of the thiourea backbone. ksu.edu.trresearchgate.netmdpi.com This array of hard (O, N) and soft (S) donor sites allows for diverse coordination possibilities with a variety of metal ions. researchgate.netnih.gov The specific atoms that bind to a metal center are influenced by factors such as the nature of the metal ion (as described by Hard and Soft Acid-Base theory), the solvent, and the reaction conditions. ksu.edu.trresearchgate.net In many acylthiourea complexes, coordination occurs through the soft sulfur atom and one of the harder nitrogen or oxygen atoms, leading to the formation of stable chelate rings. mdpi.commdpi.com
Monodentate, Bidentate, and Polydentate Coordination Modes
The presence of multiple donor sites enables this compound to adopt various coordination modes.
Monodentate: The ligand can coordinate to a metal center through only the thiocarbonyl sulfur atom, acting as a neutral monodentate ligand. This is a common coordination mode for simple thiourea derivatives. conicet.gov.armdpi.com
Bidentate: More frequently, acylthioureas like the title compound act as bidentate ligands, forming a chelate ring with the metal ion. This typically occurs through either (S, N) or (S, O) coordination after deprotonation of one of the N-H protons. mdpi.commdpi.com The (S, N) mode results in a four-membered metallocycle, while the (S, O) mode forms a more stable six-membered ring. ksu.edu.trwaikato.ac.nz Studies on cinnamoylthioureas have shown the formation of 1:2 (metal:ligand) complexes with Cu(II) and Ni(II), which is indicative of bidentate chelation. tandfonline.com
Polydentate: While less common for a single molecule of this type, bridging coordination, where the ligand links two metal centers, can lead to polydentate behavior in polymeric structures. mdpi.com
The specific mode of coordination is a delicate balance of electronic and steric factors within the ligand and the metal precursor.
Neutral, Mono-anionic, and Di-anionic Ligand Forms
This compound can exist in different protonation states when coordinated to a metal ion.
Neutral: The ligand can bind as a neutral molecule, typically in a monodentate fashion through the sulfur atom. conicet.gov.armdpi.com
Mono-anionic: By losing one of its acidic N-H protons, the ligand becomes a mono-anion. This is the most common form for bidentate chelation, where the negative charge on the deprotonated nitrogen or enolized oxygen facilitates bonding to the metal cation. mdpi.commdpi.com
Di-anionic: In certain environments, particularly with a strong base and a suitable metal ion like Pt(II), the ligand can lose both N-H protons to become a di-anionic ligand. mdpi.com In this case, it acts as a bidentate chelator through the deprotonated sulfur and nitrogen atoms. mdpi.com
The following table summarizes the chelation characteristics of this compound.
Table 1: Chelation Behavior of this compound| Feature | Description |
|---|---|
| Donor Atoms | Thiocarbonyl Sulfur (S), Carbonyl Oxygen (O), Amide Nitrogens (N) |
| Coordination Modes | Monodentate (via S), Bidentate (via S,N or S,O chelation) |
| Ligand Forms | Neutral, Mono-anionic (most common for chelation), Di-anionic |
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry and reaction conditions can be tuned to isolate complexes with specific geometries and coordination modes.
Preparation of Transition Metal Complexes (e.g., Pt(II), Cu(II), Co(II), Ni(II), Cd(II), Mn(II), Ru(II), Re(I))
The synthesis of various transition metal complexes with acylthiourea ligands, including those structurally similar to this compound, has been widely reported.
Pt(II) Complexes: Platinum(II) complexes can be synthesized by reacting the thiourea ligand with a platinum(II) precursor like K₂PtCl₄ or cis-[PtCl₂(DMSO)₂] in a solvent such as DMF or a mixture of chloroform (B151607) and ethanol. mdpi.comcityu.edu.hknih.gov The reaction with 1-benzyl-3-phenylthiourea (B182860), a close analog, in a basic medium leads to the formation of a square planar Pt(II) complex where the ligand acts as a dianionic, bidentate (S,N) chelator. mdpi.com
Cu(II), Co(II), and Ni(II) Complexes: These first-row transition metal complexes are typically prepared by reacting the ligand with the corresponding metal(II) chloride or acetate (B1210297) salt in a solvent like ethanol, methanol (B129727), or DMF. mdpi.comksu.edu.trtandfonline.com For cinnamoylthioureas, refluxing an acetone (B3395972) solution of the ligand with the metal salt yields the desired complexes. tandfonline.com The resulting complexes often have a 1:2 metal-to-ligand stoichiometry, suggesting an octahedral or square planar geometry with two bidentate ligands. ksu.edu.trtjnpr.org
Cd(II) Complexes: Cadmium(II) complexes have been synthesized by reacting acylthiourea ligands with cadmium acetate in ethanol. jocpr.comresearchgate.net The ligand typically coordinates as a monoanionic, bidentate (S,O) chelator, resulting in a neutral complex with a 1:2 metal-to-ligand ratio and a tetrahedral or octahedral geometry. jocpr.comindexcopernicus.com
Ru(II) Complexes: Half-sandwich ruthenium(II) arene complexes are commonly synthesized using chloro-bridged dimeric precursors like [(η⁶-arene)Ru(µ-Cl)Cl]₂. researchgate.netnih.gov The reaction involves breaking the chloride bridge with the thiourea ligand in a solvent such as methanol or a methanol/acetonitrile mixture. nih.gov Depending on the reaction conditions, the thiourea can coordinate as a monodentate sulfur donor or as a bidentate chelator. researchgate.net
While the synthesis of Mn(II) and Re(I) complexes with this specific ligand is less documented in the surveyed literature, the general reactivity of thioureas suggests that such complexes could likely be formed under similar conditions, reacting the ligand with appropriate manganese or rhenium starting materials, such as MnCl₂ or [Re(CO)₅Cl]. nih.govresearchgate.net
The table below provides representative synthetic conditions for preparing metal complexes with acylthiourea ligands.
Table 2: General Synthetic Conditions for Metal Complexes of Acylthioureas| Metal Ion | Typical Precursor | Solvent | General Conditions |
|---|---|---|---|
| Pt(II) | K₂PtCl₄, [PtCl₂(DMSO)₂] | DMF, CHCl₃/EtOH | Stirring at room temperature, often in a basic medium. mdpi.com |
| Cu(II) | CuCl₂·2H₂O, Cu(OAc)₂ | Ethanol, DMF, Acetone | Stirring at room temperature or reflux. tandfonline.comechemcom.com |
| Co(II) | CoCl₂·6H₂O | Ethanol, Methanol | Refluxing the ligand and metal salt solution. ksu.edu.tr |
| Ni(II) | NiCl₂·6H₂O | Ethanol, Methanol | Refluxing the ligand and metal salt solution. ksu.edu.trcore.ac.uk |
| Cd(II) | Cd(OAc)₂·2H₂O | Ethanol | Stirring at room temperature. jocpr.com |
| Ru(II) | [(η⁶-arene)RuCl₂]₂ | Methanol, CH₂Cl₂ | Stirring at room temperature to break the chloride bridge. researchgate.net |
Spectroscopic and Structural Characterization of Metal Complexes
NMR, IR, UV-Vis, EPR, and Mass Spectrometry of Complexes
A combination of spectroscopic techniques is employed to elucidate the structure and bonding in metal complexes of this compound and its derivatives.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in confirming the coordination of the thiourea ligand to the metal center. In Pt(II) complexes of 1-benzyl-3-phenylthiourea, the ¹³C-{¹H} NMR spectra show a downfield shift of the C=S carbon signal by about 7–13 ppm compared to the free ligand, indicating a decrease in electron density on the thiocarbonyl carbon upon coordination. mdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy provides valuable information about the coordination mode of the thiourea ligand. In the free 1-benzyl-3-phenylthiourea ligand, N-H stretching vibrations are observed. mdpi.com Upon complexation, the absence of these N-H bands and the appearance of new bands for S–C=N stretching in the range of 1539–1566 cm⁻¹ suggest the deprotonation of the ligand and its coordination to the metal ion through both the sulfur and nitrogen atoms. mdpi.com Thiourea derivatives, in general, are known to be versatile ligands due to the presence of nucleophilic sulfur and nitrogen atoms, allowing for various binding modes with metal ions. nih.govchemrevlett.com
UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry. The complexation of ligands like 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene with Cu(II), Co(II), and Ni(II) ions can be studied using UV-Vis absorption spectroscopy, which helps in determining the stoichiometry and stability of the formed complexes. researchgate.net For instance, octahedral geometry is often suggested for Co(II) complexes based on their electronic spectra. ekb.eg
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) and Fe(III). EPR studies can confirm the presence of different spin states of the metal ion and provide information about the coordination environment. researchgate.net For example, EPR has been used to study Gd³⁺ complexes in aqueous solutions to understand their electronic features. nationalmaglab.org
Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight of the synthesized complexes and confirming their composition. The mass spectrum of a copper complex of N-(p-methylphenyl)-N'-benzoyl thiourea, for instance, shows a molecular ion peak corresponding to the formula [Cu(C19H22O6N2S)], confirming the formation of the complex. ekb.eg
The following table presents a summary of the spectroscopic data for metal complexes of thiourea derivatives:
| Technique | Ligand/Complex | Key Observations | Interpretation | Reference |
| ¹³C NMR | Pt(II) complex of 1-benzyl-3-phenylthiourea | Downfield shift of C=S signal (δ 172.63–178.63 ppm) | Coordination through sulfur and nitrogen | mdpi.com |
| IR | Pt(II) complex of 1-benzyl-3-phenylthiourea | Disappearance of N-H bands, new S-C=N bands (1539–1566 cm⁻¹) | Bidentate N,S-coordination | mdpi.com |
| UV-Vis | Co(II) complex of N-(p-methylphenyl)-N'-benzoyl thiourea | Bands at 425 to 650 nm | Octahedral geometry | ekb.eg |
| Mass Spec | Cu(II) complex of N-(p-methylphenyl)-N'-benzoyl thiourea | Molecular ion peak at m/z = 469.67 | Corresponds to [Cu(C19H22O6N2S)] | ekb.eg |
X-ray Diffraction Studies of Metal Complexes
For instance, the crystal structure of a Pt(II) complex with a dibenzyl thiourea derivative revealed a square-planar geometry around the platinum atom, with coordination occurring through two sulfur and two oxygen atoms. nih.gov In another study, the molecular structure of a Ru(II) complex with a pyridine-based acylthiourea ligand was confirmed by single-crystal XRD analysis, showing a "3-legged piano-stool" geometry where the ligand coordinates to the ruthenium center in a monodentate fashion through the sulfur atom. nih.govconicet.gov.ar
The crystal structure of 1-benzyl-3-(2-furoyl)thiourea has been determined, revealing an intramolecular N—H⋯O hydrogen bond. researchgate.netdoaj.orgresearchgate.net The dihedral angle between the aromatic rings in this compound is 87.52 (12)°. researchgate.netdoaj.orgresearchgate.net The crystal packing is stabilized by intermolecular N—H⋯S and C—H⋯O hydrogen bonds. researchgate.netdoaj.orgresearchgate.net
The following table summarizes crystallographic data for some thiourea derivatives and their metal complexes:
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Pt(II) complex with N-benzoyl-N′,N′-dibenzyl thiourea | Not Specified | Not Specified | Square-planar geometry, S,O-coordination | nih.gov |
| Ru(II) complex with pyridine-based acylthiourea | Orthorhombic | Not Specified | "3-legged piano-stool" geometry, monodentate S-coordination | nih.gov |
| 1-Benzyl-3-(2-furoyl)thiourea | Tetragonal | P4₁2₁2 | Intramolecular N—H⋯O hydrogen bond, intermolecular N—H⋯S and C—H⋯O hydrogen bonds | researchgate.netresearchgate.net |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Not specified | Not specified | Intramolecular N—H⋯O hydrogen bond, intermolecular C—H⋯N, C—H⋯S, and N—H⋯S hydrogen bonds | nih.gov |
Analysis of Coordination Geometry and Bond Character
The analysis of bond lengths and angles obtained from X-ray diffraction studies provides deep insights into the coordination geometry and the nature of the metal-ligand bonds. Thiourea and its derivatives can act as neutral or anionic ligands, leading to various coordination geometries. mdpi.com
In many complexes, the 1-acylthiourea ligand acts as a monobasic bidentate ligand, coordinating through the oxygen and sulfur atoms. conicet.gov.ar The C=S and C=O bond lengths in the complex can indicate the extent of delocalization and the strength of the metal-ligand bond. For example, in Pt(II) complexes with 1-benzyl-3-phenylthiourea, the Pt–N bond distance is shorter than the Pt–S and Pt–P bonds, indicating a strong interaction. mdpi.com The geometry of these complexes is typically a distorted square planar due to the trans influence of the sulfur atom. mdpi.com
The coordination can also occur in a monodentate fashion through the sulfur atom, as seen in some Ru(II) complexes, resulting in a "3-legged piano-stool" geometry. conicet.gov.ar The flexibility in coordination modes highlights the versatility of thiourea-based ligands in coordination chemistry. nih.gov
Applications of this compound Metal Complexes
Catalytic Applications
Metal complexes of thiourea derivatives have shown significant potential as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate the reaction.
Ruthenium(II) complexes containing acylthiourea ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones. conicet.gov.ar These water-soluble complexes demonstrate enhanced catalytic activity for the enantioselective reduction of ketones. conicet.gov.ar Similarly, Ru(II)(η⁶-p-cymene) complexes with pyridine-based acylthiourea ligands have been found to be effective pre-catalysts for the transfer hydrogenation of carbonyl compounds using 2-propanol as a hydrogen source in the presence of a base like KOH. nih.gov
Furthermore, iridium(III) and rhodium(III) complexes with bidentate organochalcogen ligands derived from selenoureas have been used as catalysts for the polymerization of norbornene. nih.gov Chiral thiourea derivatives have also been developed as effective organocatalysts for enantioselective and diastereoselective aza-Henry reactions. researchgate.net The catalytic utility of these complexes extends to oxidation reactions and the synthesis of substituted benzimidazoles. nih.gov
The following table lists some catalytic applications of thiourea and selenourea (B1239437) metal complexes:
| Catalyst | Reaction | Substrate | Product | Key Features | Reference |
| Ru(II) complexes with acylthiourea ligands | Transfer Hydrogenation | Ketones | Alcohols | Water-soluble, enantioselective | conicet.gov.ar |
| Ru(II)(η⁶-p-cymene) complexes with pyridine-based acylthiourea | Transfer Hydrogenation | Carbonyl compounds | Alcohols | Uses 2-propanol as H-source | nih.gov |
| Ir(III)/Rh(III) complexes with selenourea ligands | Polymerization | Norbornene | Polynorbornene | Not Specified | nih.gov |
| Chiral thiourea derivative | Aza-Henry Reaction | Isatin-derived ketimines, nitroalkanes | β-nitroamines | High enantioselectivity and diastereoselectivity | researchgate.net |
| (η⁵-Cp*)Ir(III) complexes | Oxidation and Benzimidazole (B57391) synthesis | Various | Oxidized products and 1,2-substituted benzimidazoles | Not Specified | nih.gov |
Material Science Applications (e.g., Ionophores, Sensors)
The unique molecular structure of this compound, which contains both sulfur and nitrogen atoms as potential donor sites, positions it and its metal complexes as compounds of interest in the field of material science. This is particularly true for applications such as the development of ionophores and chemical sensors. While direct and extensive research on the material science applications of this compound is not widely documented in peer-reviewed literature, the broader class of thiourea derivatives has demonstrated significant potential in these areas. The ability of the thiourea moiety to act as a versatile ligand for various metal ions is a key factor driving this interest. indexcopernicus.com
The general principle behind the use of thiourea derivatives in sensors lies in their capacity for selective complexation with specific metal ions. This interaction leads to a measurable change in the physical or chemical properties of the system, such as a color change (colorimetric sensor) or a change in electrical potential (potentiometric sensor).
While specific studies on this compound are limited, research on analogous compounds provides insight into its potential applications. For instance, related N-acylthioureas have been investigated for their ability to form stable complexes with heavy metal ions and have been utilized as ionophores in potentiometric and amperometric sensors for the detection of ions like cadmium (Cd(II)), mercury (Hg(II)), and lead (Pb(II)). researchgate.net In one study, 1-phenyl-3-benzoyl-2-thiourea was successfully synthesized and used for the extraction of cadmium ions from solutions by forming a stable complex, demonstrating the effectiveness of the thiourea scaffold in interacting with heavy metals. researchgate.net The data from this study showed a high extraction percentage of over 98.7% for cadmium. researchgate.net
Another study on 1-benzoyl-3-(4-bromophenyl)-2-thiourea and 1-(4-chlorobenzoyl)-3-(4-methylphenyl)-2-thiourea demonstrated their utility as probes for detecting Cd2+ ions in a methanol solution. indexcopernicus.com The interaction was observed through changes in the UV-Visible absorbance spectra of the compounds upon the addition of the metal ion. indexcopernicus.com Such "turn-on" or "turn-off" sensor behavior is a common mechanism in chemical sensing applications. indexcopernicus.com
The coordination chemistry of benzoylthiourea (B1224501) derivatives with metals like ruthenium has also been explored, revealing that these ligands can coordinate to metal centers through their sulfur and oxygen or nitrogen donor atoms. nih.gov This fundamental understanding of coordination is crucial for designing new materials with specific sensing capabilities.
Although direct experimental data for this compound as an ionophore or sensor is not available in the provided search results, the established behavior of structurally similar thiourea derivatives strongly suggests its potential for such applications. Further research would be necessary to synthesize and characterize the metal complexes of this compound and to evaluate their performance as selective ionophores and sensors for various metal ions.
Table of Research Findings on Related Thiourea Derivatives in Sensor Applications
| Compound | Application | Detected Ion(s) | Key Finding |
| 1-Phenyl-3-benzoyl-2-thiourea | Extraction of metal ions | Cadmium (Cd) | Achieved over 98.7% extraction of cadmium ions from solution. researchgate.net |
| 1-Benzoyl-3-(4-bromophenyl)-2-thiourea | Chemical sensor | Cadmium (Cd²⁺) | Exhibited a 'turn-off' sensor behavior upon detection of Cd²⁺. indexcopernicus.com |
| 1-(4-Chlorobenzoyl)-3-(4-methylphenyl)-2-thiourea | Chemical sensor | Cadmium (Cd²⁺) | Showed a 'turn-on' sensor behavior in the presence of Cd²⁺. indexcopernicus.com |
| N-acylthioureas (general) | Ionophores in potentiometric and amperometric sensors | Cadmium (Cd(II)), Mercury (Hg(II)), Lead (Pb(II)) | Form stable metal complexes, making them suitable for sensor applications. researchgate.net |
Biological Activities and Mechanistic Investigations of 1 Benzyl 3 Cinnamoyl 2 Thiourea Derivatives
General Overview of Biological Activities of Thiourea (B124793) Derivatives
Thiourea derivatives represent a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, and notably, anticancer properties. The therapeutic potential of thiourea derivatives is attributed to their unique structural features, particularly the thiourea pharmacophore (-NH-C(=S)-NH-), which can engage in various biological interactions.
The anticancer activity of thiourea derivatives is a prominent area of research. These compounds have demonstrated the ability to inhibit the proliferation of a wide range of cancer cell lines. The mechanism of their anticancer action is often multifactorial, targeting various key pathways involved in cancer progression. For instance, many thiourea derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases and topoisomerases. Furthermore, their ability to induce programmed cell death, or apoptosis, in cancer cells is a well-documented and significant aspect of their therapeutic potential. The structural diversity of thiourea derivatives allows for the synthesis of a vast library of compounds, enabling researchers to explore structure-activity relationships and develop more potent and selective anticancer agents.
Anticancer Activity Profiling of 1-Benzyl-3-cinnamoyl-2-thiourea Derivatives
Detailed anticancer activity profiling for this compound is not available in the current body of scientific literature. The following subsections outline the standard assays and investigations that would be necessary to characterize its potential as an anticancer agent.
In vitro Cytotoxicity against Cancer Cell Lines
A crucial first step in assessing the anticancer potential of any compound is to determine its cytotoxic effects against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Commonly used cell lines for such screenings include:
MCF-7: Human breast adenocarcinoma cell line.
HepG2: Human liver carcinoma cell line.
HCT116: Human colon cancer cell line.
SW480 and SW620: Human colon adenocarcinoma cell lines representing primary and metastatic stages, respectively.
PC3: Human prostate cancer cell line.
K-562: Human chronic myelogenous leukemia cell line.
A549: Human lung carcinoma cell line.
Currently, there is no published data available that specifically reports the IC50 values of this compound against these cell lines.
Pro-apoptotic Activity and Cell Cycle Modulation
Beyond general cytotoxicity, understanding the mechanisms by which a compound induces cancer cell death is critical. Two key mechanisms are the induction of apoptosis and the modulation of the cell cycle.
Pro-apoptotic Activity: Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer. Assays to determine pro-apoptotic activity can include Annexin V/propidium iodide staining to detect early and late apoptotic cells, and analysis of the expression levels of key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9), the Bcl-2 family of proteins (e.g., Bax, Bcl-2), and p53.
Cell Cycle Modulation: Cancer is characterized by uncontrolled cell division. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, G2/M) can prevent cancer cell proliferation. This is typically investigated using flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Specific studies detailing the pro-apoptotic activity or cell cycle modulating effects of this compound are not found in the reviewed literature.
Investigations into Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Therefore, compounds that can inhibit this process have significant therapeutic potential. Investigations into anti-angiogenic effects often involve in vitro assays such as the tube formation assay using human umbilical vein endothelial cells (HUVECs) or in vivo models like the chick chorioallantoic membrane (CAM) assay. There is currently no available research on the anti-angiogenic properties of this compound.
Multi-targeted Action Potential
Many effective anticancer drugs exhibit a multi-targeted action, meaning they interact with multiple cellular targets simultaneously. This can lead to a more potent therapeutic effect and can help to overcome drug resistance. For thiourea derivatives, this multi-targeted potential is a recognized characteristic, with various members of this class shown to inhibit multiple kinases and other key cellular proteins. However, the specific molecular targets of this compound have not been identified or reported.
Mechanistic Pathways of Anticancer Action
Elucidating the precise molecular pathways through which an anticancer compound exerts its effects is fundamental for its development as a therapeutic agent. This involves identifying the specific signaling cascades and molecular interactions that are perturbed by the compound. For thiourea derivatives, a range of mechanistic pathways have been proposed, including the inhibition of the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway, all of which are critical for cancer cell survival and proliferation. The specific mechanistic pathways of anticancer action for this compound remain to be investigated.
Enzyme Inhibition
Thiourea derivatives, including those with structures related to this compound, have been investigated for their ability to inhibit a range of enzymes critical to cellular function and disease progression.
Topoisomerase/DNA Gyrase: Thiourea derivatives are recognized for their potential to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and repair. nih.gov Specifically, DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents. nih.gov Studies on thiourea analogs have demonstrated their inhibitory action against this enzyme. For instance, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea have shown potent inhibitory activity against Staphylococcus aureus DNA gyrase. nih.gov Furthermore, N-benzyl-3-sulfonamidopyrrolidines, known as gyramides, have been identified as a class of bacterial DNA gyrase inhibitors, targeting a novel site on the GyrA subunit adjacent to the DNA cleavage gate. nih.govnih.gov This inhibition is distinct from that of fluoroquinolone antibiotics and represents a promising avenue for developing new antibacterial drugs. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptors. semanticscholar.orgnih.gov VEGFR-2 is a key therapeutic target for anti-angiogenic cancer therapies. nih.govmdpi.com A variety of thiourea derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. semanticscholar.orgnih.gov For example, a series of biphenylurea/thiourea derivatives incorporating heteroarylsulfonamide motifs demonstrated significant inhibition of VEGFR-2, with several compounds showing better antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) than the reference drug, sorafenib. nih.gov Molecular dynamics simulation studies suggest that the thiourea moiety plays a significant role in binding to the VEGFR-2 active site. nih.gov
Epidermal Growth Factor Receptor (EGFR): While specific data on this compound is limited, broader research into related heterocyclic compounds has explored EGFR inhibition. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as EGFR inhibitors.
Nuclear Factor-kappa B (NF-κB): The transcription factor NF-κB is a central regulator of inflammatory responses and is implicated in various chronic diseases. nih.gov Its signaling pathway is a key target for therapeutic intervention. nih.gov While direct inhibition by this compound has not been detailed, other thiourea-containing compounds, such as (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives, have been specifically designed as NF-κB inhibitors.
BRAF(V600E), HER-2, and Cyclin-Dependent Kinases (CDKs): Research has identified inhibitors for these targets from various chemical classes. For example, N-(thiophen-2-yl) benzamide (B126) derivatives have been explored as BRAF(V600E) inhibitors, and various pyrimidine-based compounds have been developed as potent CDK inhibitors. nih.govnih.govnih.gov However, specific inhibitory studies focusing on the this compound scaffold against BRAF(V600E), HER-2, or CDKs are not extensively documented in the reviewed literature.
Modulation of Cellular Signaling Pathways
The ability of thiourea derivatives to modulate cellular signaling extends to cytokine production, a key aspect of the inflammatory response.
Interleukin-6 (IL-6) Levels: Interleukin-6 is a pleiotropic cytokine with a central role in inflammation and the acute phase response. nih.gov The modulation of its synthesis is a significant therapeutic goal. Studies on osteoblast-like cells have shown that signaling pathways involving protein kinase A and protein kinase C can be modulated to inhibit IL-6 synthesis. nih.gov Certain thiourea derivatives have demonstrated the ability to interfere with these pathways. For instance, quinazoline-based thiourea derivatives designed as NF-κB inhibitors were found to strongly inhibit the release of IL-6 from macrophage-like cells. This suggests that the thiourea scaffold can be a component of molecules that effectively modulate critical inflammatory signaling pathways.
Interaction with Nucleic Acids (DNA)
The biological activity of thiourea derivatives can also be attributed to their direct interaction with genetic material.
DNA Binding and Cleavage: Studies involving a structurally similar ligand, 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea, and its copper(I) complexes have demonstrated significant DNA interaction. researchgate.net These complexes bind to calf thymus (CT) DNA, with evidence suggesting that a positive charge on the complex can foster electrostatic attraction to the anionic phosphate (B84403) backbone of DNA. researchgate.net Furthermore, one of the copper complexes was shown to efficiently cleave supercoiled DNA, indicating its potential as an artificial nuclease. researchgate.net The cinnamoyl moiety itself has also been incorporated into other molecular frameworks, such as benzo[b]acronycine esters, which have been shown to act as DNA alkylating agents. nih.gov This dual precedent suggests that the this compound structure possesses features conducive to DNA interaction.
Antimicrobial Activity (Antibacterial and Antifungal)
Thiourea derivatives are widely recognized for their significant antimicrobial properties, displaying activity against a diverse range of bacterial and fungal pathogens. nih.govmdpi.com
Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria
Derivatives of thiourea have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial action is influenced by the nature of the substituents on the thiourea core. nih.gov For instance, N-aryl substituted thioureas often exhibit greater antibacterial activity than their alkyl-substituted counterparts, and the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance this activity. nih.gov Some derivatives have demonstrated species-specific activity, while others show a broader spectrum. researchgate.net
Table 1: Antibacterial Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
|---|---|---|---|
| N-benzoylthiourea derivatives | Active against Micrococcus luteus | Active against Klebsiella pneumoniae, Escherichia coli, Salmonella typhi | researchgate.net |
| (E)-N-[4-(benzamidomethyleneamino)phenylcarbamothioyl]benzamide | Exhibited antibacterial activity | Exhibited antibacterial activity | researchgate.net |
| Thiourea Derivative TD4 | Potent activity against Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis | No obvious activity reported | nih.gov |
| N-benzyl-3-sulfonamidopyrrolidines (Gyramides) | Active against Staphylococcus aureus, Streptococcus pneumoniae | Active against Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica (in combination with an efflux pump inhibitor) | nih.govnih.gov |
Antifungal Spectrum of Activity
In addition to their antibacterial effects, many thiourea derivatives possess potent antifungal properties. mdpi.comresearchgate.net In some cases, the anti-yeast activity of these compounds and their metal complexes has been found to be greater than their antibacterial activity. mdpi.com The spectrum of activity includes common pathogenic fungi and yeasts.
Table 2: Antifungal Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Fungal Species | Reference(s) |
|---|---|---|
| N-benzoylthiourea derivatives | Selective activity against various fungi | researchgate.net |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide and its metal complexes | Active against Candida albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis | mdpi.com |
| 1,2,3-Triazole-4-carboxamides with benzylic groups | Active against Aspergillus fumigatus, Trichosporon cutaneum, Rhizopus oryzae, Mucor hiemalis, Candida species | scielo.org.mx |
| Triazole derivatives with benzyl-piperazinyl groups | Active against eight common pathogenic fungi, with higher activity against deep fungi | nih.gov |
Mechanistic Insights into Antimicrobial Action
A primary mechanism underlying the antimicrobial effects of thiourea derivatives is the inhibition of bacterial DNA gyrase. nih.gov
DNA Gyrase Inhibition: As a type II topoisomerase, DNA gyrase is crucial for maintaining the topological state of DNA during bacterial replication. Its inhibition leads to the disruption of essential cellular processes and ultimately, cell death. Molecular docking studies have shown that thiourea derivatives can bind to the ATP-binding site of the gyrase B subunit, acting as competitive inhibitors. nih.gov This mode of action is similar to that of aminocoumarin antibiotics. nih.gov The discovery of gyramides, which bind to a different site on the GyrA subunit, highlights that thiourea-related structures can inhibit this enzyme through multiple mechanisms, offering new opportunities for antibiotic development. nih.govnih.gov
Enzyme Inhibitory Activities (Beyond Anticancer Targets)
Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes that are implicated in conditions other than cancer. The core structure, featuring a thiourea group flanked by benzyl (B1604629) and cinnamoyl moieties, serves as a versatile scaffold for designing potent enzyme inhibitors.
Thiourea derivatives are recognized as a significant class of urease inhibitors. univ-smb.frnih.govrsc.org These compounds, being structural analogs of urea (B33335), are proposed to interact with the nickel ions in the active site of the urease enzyme, thereby disrupting its catalytic activity. The inhibition mechanism often involves the chelation of the Ni(II) ions by the sulfur and nitrogen atoms of the thiourea backbone.
Numerous studies on N,N'-disubstituted thioureas have demonstrated a wide range of inhibitory potencies, with many compounds showing superior activity compared to the standard inhibitor, thiourea (IC₅₀ ≈ 21-22 µM). univ-smb.frnih.govmdpi.comnih.gov For instance, a series of N,N'-disubstituted thioureas exhibited IC₅₀ values ranging from 5.53 µM to 91.50 µM. univ-smb.frnih.gov Kinetic studies have revealed that these derivatives can act as competitive, non-competitive, or mixed-type inhibitors. univ-smb.frnih.gov The specific nature and substitutions on the aromatic rings attached to the thiourea core play a critical role in determining the potency and mechanism of inhibition. While the general class of disubstituted thioureas is well-studied, specific inhibitory data for this compound against urease is not prominently available in the reviewed literature.
Table 1: Urease Inhibitory Activity of Representative Thiourea Derivatives
| Compound | IC₅₀ (µM) | Standard | Reference |
|---|---|---|---|
| Quinolone-thiosemicarbazone hybrid 5a | 1.83 | Thiourea (22.8 ± 1.31) | mdpi.com |
| Quinolone-thiosemicarbazone hybrid 5c | 2.48 | Thiourea (22.8 ± 1.31) | mdpi.com |
| Benzofuran-based-thiazolidinone analogue 1 | 1.2 ± 0.01 | Thiourea (21.40 ± 0.21) | nih.gov |
| N-monoarylacetothiourea b19 | 0.16 ± 0.05 | AHA (27.3 ± 1.3) | nih.gov |
IC₅₀ values represent the concentration required for 50% inhibition. Lower values indicate higher potency. AHA stands for Acetohydroxamic acid.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. nih.gov Sulfonamides are the most well-known class of CA inhibitors, but other chemical scaffolds, including thiourea derivatives, have also been explored. nih.govresearchgate.netnih.gov
Research has shown that thiourea derivatives can inhibit various human (h) CA isoforms, such as hCA I, II, IX, and XII. nih.govresearchgate.net For example, a series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas were effective inhibitors of bovine CA II, with the most active compound having an IC₅₀ value of 0.26 µM. nih.gov Another study on chiral thiourea derivatives reported inhibition constants (Kᵢ) against hCA I and hCA II in the micromolar range. researchgate.net The inhibitory mechanism is believed to involve the interaction of the thiourea moiety with the zinc ion in the enzyme's active site. Specific data on the carbonic anhydrase inhibitory potential of this compound itself is not detailed in the available literature.
Table 2: Carbonic Anhydrase Inhibitory Activity of Representative Thiourea Derivatives
| Compound | Target Isoform | Kᵢ or IC₅₀ (µM) | Standard | Reference |
|---|---|---|---|---|
| Chiral Thiourea Derivative 5c | hCA I | Kᵢ: 3.4 | - | researchgate.net |
| Chiral Thiourea Derivative 5a | hCA II | Kᵢ: 8.7 | - | researchgate.net |
| Sulfonamide-substituted amide 9 | hCA II | IC₅₀: 0.18 ± 0.05 | Acetazolamide | nih.gov |
| Sulfonamide-substituted amide 11 | hCA IX | IC₅₀: 0.17 ± 0.05 | Acetazolamide | nih.gov |
IC₅₀/Kᵢ values represent the concentration for 50% inhibition or the inhibition constant, respectively.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. The search for new, effective cholinesterase inhibitors has led to the investigation of various heterocyclic compounds, including those containing a thiourea moiety. researchgate.net
Studies have shown that thiourea derivatives can exhibit significant inhibitory activity against both AChE and BChE. researchgate.net For instance, a series of sulfaclozine-based thiourea derivatives were found to be potent BChE inhibitors. researchgate.net The structural features of the derivatives, such as the nature of the substituents on the phenyl rings, significantly influence their inhibitory potency and selectivity towards either AChE or BChE. mdpi.com While the broader class of compounds shows promise, specific research detailing the cholinesterase inhibitory activity of this compound has not been found.
Table 3: Cholinesterase Inhibitory Activity of Representative Thiourea and Related Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Standard | Reference |
|---|---|---|---|---|
| Benzothiazolone Derivative M13 | BChE | 1.21 | - | mdpi.com |
| Benzothiazolone Derivative M2 | BChE | 1.38 | - | mdpi.com |
| Benzofuran-carboxamide-N-benzyl pyridinium (B92312) salt 6h | BChE | 0.054 | - | nih.gov |
IC₅₀ values represent the concentration required for 50% inhibition.
α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars like glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower post-meal blood glucose level. This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes. google.com
Thiourea derivatives have emerged as a class of compounds with potential α-glucosidase inhibitory activity. researchgate.netnih.gov Various synthetic thioureas have been evaluated, showing a range of potencies, sometimes exceeding that of the standard drug, acarbose (B1664774). nih.govnih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was identified as a potent α-glucosidase inhibitor with an IC₅₀ value of 9.77 mM, superior to acarbose in the same study. nih.gov The activity is dependent on the specific substitutions on the thiourea scaffold. There is no specific literature available detailing the α-glucosidase inhibitory action of this compound.
Table 4: α-Glucosidase Inhibitory Activity of Representative Thiourea Derivatives
| Compound | IC₅₀ (mM or µM) | Standard | Reference |
|---|---|---|---|
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9.77 mM | Acarbose (11.96 mM) | nih.govnih.gov |
| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12.94 mM | Acarbose (11.96 mM) | nih.govnih.gov |
| 4-[3-(4-Methoxyphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2g) | 1.19 ± 0.05 mM | Acarbose (3.78 ± 0.14 mM) | researchgate.net |
IC₅₀ values represent the concentration required for 50% inhibition.
Antioxidant Properties and Mechanisms
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Thiourea and its derivatives have been recognized for their ability to scavenge reactive oxygen species. hueuni.edu.vn The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. hueuni.edu.vnresearchgate.net
A study comparing the antioxidant activity of 1-benzyl-3-phenyl-2-thiourea (BPTU), a close analog of the title compound, with 1,3-diphenyl-2-thiourea (DPTU) provided specific insights. hueuni.edu.vn The results, summarized in Table 5, showed that DPTU was a more potent antioxidant than BPTU in both DPPH and ABTS assays. hueuni.edu.vn Theoretical calculations suggested that the mechanism of action is likely dominated by hydrogen atom transfer (HAT) rather than single electron transfer (SET). hueuni.edu.vnhueuni.edu.vn The cinnamoyl group, also known for its antioxidant properties, could potentially modulate the activity of the parent thiourea structure. nih.gov
Table 5: Antioxidant Activity of a 1-Benzyl-3-phenyl-2-thiourea (BPTU) Analog
| Compound | DPPH Scavenging IC₅₀ (mM) | ABTS Scavenging IC₅₀ (mM) | Reference |
|---|---|---|---|
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | hueuni.edu.vn |
IC₅₀ values represent the concentration required for 50% radical scavenging. Lower values indicate higher antioxidant activity.
Other Reported Biological Activities (e.g., Anti-inflammatory, Anti-HIV)
Beyond enzyme inhibition and antioxidant effects, thiourea derivatives have been explored for a range of other therapeutic applications, including anti-inflammatory and anti-HIV activities.
Anti-inflammatory Activity: Inflammation is a complex biological response to harmful stimuli. Both thiourea and cinnamoyl moieties have been incorporated into molecules demonstrating anti-inflammatory effects. nih.govnih.gov For example, thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) showed significant anti-edematous activity in in-vivo models. nih.gov Similarly, derivatives of cinnamoyl tethered to an indoline (B122111) scaffold suppressed the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov This suggests that a hybrid molecule like this compound could possess anti-inflammatory properties by potentially acting on pathways like NF-κB activation. nih.gov
Anti-HIV Activity: The global effort to develop new antiretroviral agents has led to the discovery of various heterocyclic compounds with activity against the Human Immunodeficiency Virus (HIV). Thiourea derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. uctm.edu These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. While specific anti-HIV data for this compound is not available, related structures containing thiourea or benzoyl moieties have shown promise in preclinical studies. nih.govresearchgate.net For instance, certain benzimidazole (B57391) derivatives containing a thiourea-like thiazole (B1198619) ring were active against HIV-1 at nanomolar concentrations. uctm.edu
Structure Activity Relationship Sar and Rational Drug Design Principles for 1 Benzyl 3 Cinnamoyl 2 Thiourea
Systematic Modification of the 1-Benzyl-3-cinnamoyl-2-thiourea Scaffold
The this compound molecule presents three key regions for systematic modification: the benzyl (B1604629) ring, the cinnamoyl moiety, and the central thiourea (B124793) core. Alterations to these fragments can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Impact of Substituents on Biological Activity and Selectivity
The addition of various functional groups to the aromatic rings of the this compound scaffold is a primary strategy for modulating biological activity and selectivity. Studies on related benzoylthiourea (B1224501) and cinnamoyl derivatives have established clear SAR trends.
For instance, research on Escherichia coli β-glucuronidase inhibitors showed that incorporating an electron-withdrawing group at the para-position of the benzene (B151609) ring enhances inhibitory activity. nih.gov Similarly, studies on other thiourea derivatives have demonstrated that the presence and position of substituents like fluorine or nitro groups can be correlated with antibacterial and antifungal efficacy. nih.gov In one series of thiourea derivatives, a meta-hydroxy-substituted compound showed potent inhibitory activity against specific human carbonic anhydrase (hCA) isoforms, highlighting the decisive role of hydroxyl substituents in enhancing inhibitory ability. nih.gov Conversely, methoxy (B1213986) groups have been found to be detrimental to the inhibition of certain targets like VEGFR-2. semanticscholar.org
These findings suggest that modifications to the benzyl and cinnamoyl phenyl rings of this compound could yield derivatives with tailored activities. For example, adding electron-withdrawing groups or hydrogen-bond-donating/accepting groups at specific positions could optimize interactions with a target protein.
Table 1: Impact of Substituents on the Activity of Thiourea Derivatives
| Parent Scaffold/Series | Target/Activity | Substituent Effect |
| (Thio)urea Derivatives | Escherichia coli β-glucuronidase (EcGUS) Inhibition | An electron-withdrawing group at the para-position of the benzene ring is beneficial for enhancing inhibitory activity. nih.gov |
| 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thiourea | Antibacterial & Antifungal Activity | Inhibitory activity is correlated with the presence of nitro groups and the presence and position of fluorine substituents. nih.gov |
| Sulphonyl thiourea compounds | Carbonic Anhydrase (hCA IX and XII) Inhibition | Meta-hydroxy substitution showed potent inhibitory activity; halogen substituents generally provided low inhibitory activity. nih.gov |
| Thiourea-based VEGFR-2 inhibitors | VEGFR-2 Inhibition | Methoxy groups are detrimental to VEGFR-2 inhibition. semanticscholar.org |
| Indole–Thiourea Derivatives | Tyrosinase Inhibition | An unsubstituted amino group at the end of the thiourea moiety enhances inhibition. mdpi.com |
Role of the Thiourea Core in Bioactivity and Binding
The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore that plays a central role in the bioactivity of this compound. biointerfaceresearch.comnih.gov Its primary function is to act as a rigid and effective hydrogen-bonding unit. The nitrogen and sulfur atoms can form multiple donor-acceptor bonds with amino acid residues in the binding sites of proteins and enzymes. biointerfaceresearch.comnih.govnih.gov This ability to establish a stable hydrogen bond network is a key element in stabilizing ligand-receptor interactions and recognizing the bioactive site. nih.gov
The replacement of the oxygen atom in urea (B33335) with a sulfur atom to form thiourea significantly alters the molecule's chemical properties. researchgate.netsemanticscholar.org In many cases, thiourea derivatives exhibit different or enhanced biological activities compared to their urea counterparts. biointerfaceresearch.com Molecular dynamics simulation studies have explored the significance of the thiourea moiety's binding at the active site of enzymes like VEGFR-2, indicating its importance for stable interactions. semanticscholar.org This core structure is a valuable functional group for designing molecules of biological interest due to its capacity to form these crucial hydrogen bonds with target substrates. nih.gov
Influence of Geometric and Conformational Features
The three-dimensional arrangement of the this compound scaffold is crucial for its interaction with biological targets. The cinnamoyl group contains a carbon-carbon double bond, which typically exists in an (E)- or (Z)-isomeric form. The PubChem entry for this compound specifies the (E)-isomer, indicating a trans configuration across the double bond. uni.lu This specific geometry dictates the spatial relationship between the phenyl ring and the carbonyl group, which can be critical for fitting into a receptor's binding pocket.
Furthermore, studies on similar structures containing a benzoyl fragment connected to a thiourea fragment reveal significant conformational characteristics. For example, crystallographic data shows that the plane of the benzoyl group often forms a large dihedral angle (e.g., 52.58°) with the phenyl ring attached to the other side of the thiourea. nih.gov This non-planar conformation is a key feature that influences how the molecule presents its functional groups for interaction with a target. The rotational freedom around the single bonds in the benzyl and cinnamoyl groups also allows the molecule to adopt various conformations, one of which will be the "bioactive conformation" responsible for its biological effect.
Computational SAR Approaches (QSAR, Pharmacophore Modeling)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand and predict the biological activity of compounds like this compound.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netdovepress.com For thiourea derivatives, fragment-based QSAR techniques have been used to gain insights into the key structural attributes required for activity. semanticscholar.org These models can identify which molecular properties (e.g., electronic, steric, hydrophobic) are crucial for inhibition, guiding the design of new derivatives with improved efficacy. researchgate.net For instance, a 3D-QSAR model for tubulin inhibitors revealed that electron-withdrawing and hydrophobic groups were critical for activity. researchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov For a series of thiophene-based inhibitors, a four-point pharmacophore model (AHRR: one H-bond acceptor, one hydrophobic group, two aromatic rings) was identified as the best model for predicting activity. nih.gov Such a model for this compound would define the ideal spatial arrangement of its benzyl ring (aromatic), cinnamoyl phenyl ring (aromatic), carbonyl oxygen (H-bond acceptor), and other features. This pharmacophore can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. nih.gov
Structure-Based Drug Design (SBDD) Principles Applied to Thiourea Derivatives
Structure-Based Drug Design (SBDD) utilizes the 3D structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design ligands that can bind to it with high affinity and selectivity. nih.gov
In the context of thiourea derivatives, molecular docking is a key SBDD technique. Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govnih.gov For example, docking analysis of a potent thiourea-based inhibitor of EcGUS revealed strong interactions with specific amino acid residues (Asp 163, Tyr 472, and Glu 504). nih.gov Similarly, docking studies on thiourea derivatives targeting prostate-specific membrane antigen (PSMA) helped predict that the thiourea analogs would be high-affinity ligands. nih.gov Applying SBDD to this compound would involve docking it into the known structure of a relevant target to visualize its binding mode, identify key interactions, and propose modifications to improve these interactions.
Ligand-Based Drug Design (LBDD) Considerations
When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. LBDD relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. nih.gov
The QSAR and pharmacophore modeling techniques described above are primary examples of LBDD approaches. dovepress.com By analyzing a series of active and inactive thiourea derivatives, a pharmacophore model can be built that encapsulates the structural features required for activity. nih.govnih.gov This model serves as a hypothesis of the target's binding site properties. For example, extensive QSAR and molecular docking studies predicted that the bioisosteric substitution of a urea oxygen with sulfur would create a new library of high-affinity thiourea ligands for PSMA, a classic LBDD approach that led to the synthesis of novel compounds. nih.gov These models provide valuable insights and guidelines for the future development of inhibitors based on the this compound scaffold, even without a known receptor structure. nih.gov
Receptor-Based Drug Design (RBDD) and Target Validation for this compound and its Analogs
Receptor-Based Drug Design (RBDD) is a pivotal strategy in the development of new therapeutic agents, focusing on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. While specific RBDD studies on this compound are not extensively documented in publicly available research, the principles can be effectively illustrated through studies on structurally related thiourea derivatives. These studies provide a framework for how the target validation and drug design process for this compound could be approached.
A common approach in RBDD involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For instance, in studies of analogous thiourea compounds, molecular docking has been instrumental in identifying and validating potential biological targets. For example, docking simulations performed on novel N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas identified them as potential Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinase inhibitors. nih.govnih.gov In one such study, a thiourea derivative, compound 7b, was docked into the active site of EGFR to elucidate its probable binding conformation, which correlated with its significant inhibitory activity. nih.govnih.gov This process of correlating docking scores and binding poses with experimental biological activity is a cornerstone of target validation.
Similarly, molecular docking studies on 1-allyl-3-benzoylthiourea (B5185869) analogs against the DNA gyrase subunit B receptor (PDB: 1KZN) have been used to rationalize their antibacterial activity. nih.gov These studies demonstrated that the binding energy and interactions with the protein's active site could predict the antibacterial potency of the designed compounds. nih.gov Such computational predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.
The validation of a potential target for this compound would likely follow a similar path. Initially, a panel of biologically relevant targets would be selected based on the therapeutic area of interest (e.g., cancer, infectious diseases). Molecular docking simulations would then be performed to predict the binding affinity of this compound to these targets. The most promising targets would then be validated through in vitro biological assays, such as enzyme inhibition or receptor binding assays, to confirm the computational predictions.
Optimization of Bioactivity and Specificity through Structural Modifications
The bioactivity and specificity of a lead compound like this compound can be significantly enhanced through systematic structural modifications. This process, guided by Structure-Activity Relationship (SAR) studies, aims to identify the key structural features responsible for the desired biological effects and to modify the molecule to improve its pharmacological profile.
SAR studies on various thiourea derivatives have provided valuable insights into how different substituents on the core scaffold influence their biological activity. For example, in the development of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as EGFR and HER-2 inhibitors, the nature and position of substituents on the benzyl and phenyl rings were found to be critical for their inhibitory potency. nih.govnih.gov
The anticancer activity of thiourea derivatives has also been shown to be influenced by the nature of the substituents. In a study on thiourea derivatives bearing a benzodioxole moiety, the introduction of different aromatic amines, sulfa drugs, and heterocyclic amines led to compounds with varying cytotoxic effects against different cancer cell lines. nih.gov For instance, the N1,N3-disubstituted-thiosemicarbazone 7 showed potent activity against HCT116, HepG2, and MCF-7 cancer cell lines, with IC50 values of 1.11, 1.74, and 7.0 μM, respectively. nih.gov
The following table summarizes the structural modifications and their effects on the anticancer activity of some thiourea derivatives, which can serve as a guide for the potential optimization of this compound.
| Compound Series | Structural Modifications | Impact on Bioactivity | Target | Reference |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas | Substitution on the benzyl and phenyl rings | Altered inhibitory activity against EGFR and HER-2. Compound 7b showed significant inhibition with IC50 of 0.08 µM for EGFR and 0.35 µM for HER-2. | EGFR, HER-2 | nih.govnih.gov |
| 1-allyl-3-benzoylthiourea analogs | Introduction of electron-withdrawing groups on the benzene ring | Increased antibacterial activity, particularly at the meta- and para-positions. | DNA gyrase subunit B | nih.gov |
| Thiourea derivatives with benzodioxole moiety | Addition of various aromatic amines, sulfa drugs, and heterocyclic amines | Resulted in significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines. | Cancer Cells | nih.gov |
These examples underscore the importance of structural modifications in fine-tuning the biological activity of thiourea-based compounds. For this compound, modifications could be explored at several positions, including:
The Benzyl Group: Substitution on the phenyl ring of the benzyl moiety with electron-donating or electron-withdrawing groups could modulate lipophilicity and electronic properties, potentially influencing target binding.
The Cinnamoyl Group: Alterations to the phenyl ring of the cinnamoyl moiety, such as the introduction of halogens or hydroxyl groups, could impact interactions with the target's active site. The double bond in the cinnamoyl group could also be a site for modification.
The Thiourea Moiety: While the thiourea group is often crucial for the core activity, its replacement with a urea or other bioisosteres could be investigated to improve properties like metabolic stability.
Through a systematic process of synthesis, biological evaluation, and computational modeling of such modified analogs, the bioactivity and specificity of this compound could be rationally optimized for a desired therapeutic application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for achieving high-purity 1-Benzyl-3-cinnamoyl-2-thiourea?
- Methodological Answer : Synthesis typically involves the reaction of benzyl isothiocyanate with cinnamoyl chloride under anhydrous conditions. Purification via recrystallization using ethanol/water mixtures (1:3 v/v) at 4°C is critical to remove unreacted precursors. Monitoring reaction progress with TLC (silica gel, hexane:ethyl acetate 7:3) ensures optimal yield. Structural analogs, such as 1-Benzyl-3-phenethyl-2-thiourea, highlight the importance of substituent steric effects on reaction efficiency .
Q. How can spectroscopic techniques be optimized to confirm the molecular structure of this compound?
- Methodological Answer :
- NMR : Use DMSO-d₆ to dissolve the compound. The thiourea -NH protons appear as broad singlets near δ 10.2–11.5 ppm, while the cinnamoyl carbonyl (C=O) resonates at ~δ 165–168 ppm in ¹³C NMR.
- IR : Key peaks include ν(C=O) at ~1680 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) resolves bond lengths and angles, as demonstrated in structurally related thioureas .
Advanced Research Questions
Q. What strategies resolve crystallographic data discrepancies during structural determination of this compound?
- Methodological Answer : Discrepancies in thermal parameters or occupancy ratios can arise from twinning or disordered solvent molecules. Use SHELXL’s TWIN and BASF commands to model twinning, and PLATON’s SQUEEZE to account for solvent voids. Cross-validate with ORTEP-3 for graphical refinement and WinGX for data integration . For example, a related compound, 1-Benzoyl-3-(4-n-butylphenyl)thiourea, required iterative refinement of anisotropic displacement parameters to resolve disorder .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates nucleophilic reactivity at the thiourea sulfur.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to predict solubility and aggregation behavior.
- Docking Studies : For biological applications, dock the compound into target proteins (e.g., urease) using AutoDock Vina, leveraging PubChem’s 3D conformer data .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Replace the cinnamoyl group with phenyl, phenethyl, or quinolyl moieties to assess electronic effects (see 1-Benzyl-3-phenethyl-2-thiourea vs. 1-Benzoyl-3-(5-quinolyl)thiourea) .
- Biological Assays : Test derivatives against microbial targets (e.g., E. coli) using MIC assays. Correlate activity with Hammett σ values of substituents.
- Crystallographic Data : Compare hydrogen-bonding patterns (e.g., N-H···S vs. N-H···O) to explain potency variations .
Q. How should researchers address contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, solvent). Standardize protocols:
- Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity.
- Validate results via dose-response curves and positive controls (e.g., thiourea-based inhibitors).
- Conduct systematic reviews to compare data across studies, as outlined in methodological frameworks for data practice analysis .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
